
Fluorobenzyl bromide
Vue d'ensemble
Description
Fluorobenzyl bromide, also known as α-Bromo-4-fluorotoluene or 1-Bromomethyl-4-fluorobenzene, is a fluorinated building block . It has a molecular weight of 189.02 and a linear formula of FC6H4CH2Br . It is a colorless to light yellow liquid .
Synthesis Analysis
This compound has been used in the preparation of various compounds. For instance, it was used in the synthesis of 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole, 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, and (S)-1-(4-fluorobenzyl)-5-(2-(4-fluorophenoxymethyl)pyrrolidine-1-sulfonyl)isatin .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Fc1ccc(CBr)cc1 . The InChI representation is 1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 .Chemical Reactions Analysis
This compound can react with other compounds to form new substances. For example, it has been used as a reagent in the preparation of a wide range of biologically active compounds .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.547 . It has a boiling point of 85 °C/15 mmHg and a density of 1.517 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Radiopharmaceuticals
Fluorobenzyl bromide derivatives, such as [18F]fluorobenzyl bromides, are prominently used in synthesizing radiotracers for positron emission tomography (PET). These compounds are critical in developing neuroleptic drugs, which have applications in neuroimaging and studying various neurological disorders. For example, Hatano et al. (1991) demonstrated the synthesis of labeled synthons from nitrobenzaldehyde, which were then used to prepare fluorinated analogs of benzamide neuroleptics (Hatano, Ido, & Iwata, 1991). Similarly, Zaitsev et al. (2002) developed procedures for synthesizing fluorinated α-amino acids, vital for PET imaging (Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, & Krasikova, 2002).
Organic Synthesis Applications
In the domain of organic chemistry, this compound derivatives serve as intermediates in synthesizing various compounds. For instance, Debbabi et al. (2005) explored the action of 4-fluorobenzyl bromide on sulfamic esters, leading to the preparation of N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005). Moreover, Bunce et al. (2008) demonstrated the formation of highly functionalized 4H-1-benzopyrans using 2-fluoro-5-nitrobenzyl bromide, highlighting its utility in creating complex organic structures (Bunce, Rogers, Nago, & Bryant, 2008).
Material Science and Corrosion Studies
In the field of material science, certain this compound derivatives are used as corrosion inhibitors and in the study of nonreactive tracers. For example, Bhaskaran et al. (2019) investigated the anticorrosion impact of 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide on mild steel, demonstrating its high inhibition effectiveness at acidic pH levels (Bhaskaran, Pancharatna, Lata, & Singh, 2019). Additionally, Bowman and Gibbens (1992) explored the use of difluorobenzoates, derivatives of this compound, as nonreactive tracers in soil and groundwater, highlighting their utility in environmental studies (Bowman & Gibbens, 1992).
Anticancer Research
This compound derivatives have also shown potential in anticancer research. Mohideen et al. (2017) synthesized a compound, 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide, and explored its structure and potential as an anticancer agent, demonstrating promising activities against several cancer cell lines (Mohideen, Kamaruzaman, Meesala, Rosli, Mordi, & Mansor, 2017).
Imaging and Diagnostic Applications
In imaging and diagnostics, this compound derivatives are used in the preparation of imaging probes for diseases like prostate cancer. For instance, Mease et al. (2008) prepared a fluorine-18 labeled PSMA inhibitor using 4-[18F]this compound, showing its effectiveness in localizing to PSMA+-expressing tumors in mice, thus aiding in prostate cancer imaging (Mease, Dusich, Foss, Ravert, Dannals, Seidel, Prideaux, Fox, Sgouros, Kozikowski, & Pomper, 2008)
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[bromo(fluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPMRIWGOGRNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311623 | |
| Record name | fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17815-88-2 | |
| Record name | NSC244363 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [bromo(fluoro)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a prominent application of fluorobenzyl bromide in pharmaceutical synthesis?
A1: this compound serves as a key intermediate in synthesizing Prasugrel [, , ], a platelet aggregation inhibitor used to prevent blood clots.
Q2: How is cyclopropyl 2-fluorobenzyl ketone synthesized using 2-fluorobenzyl bromide?
A2: The synthesis involves a Grignard reaction. 2-fluorobenzyl bromide is first reacted with magnesium to form a Grignard reagent. This reagent then reacts with cyclopropanecarbonitrile to yield cyclopropyl 2-fluorobenzyl ketone [, , ].
Q3: Can this compound be used to functionalize surfaces for solar energy applications?
A3: Yes, research indicates that 4-fluorobenzyl bromide and 4-trithis compound successfully functionalized the phosphorus-rich (111)B face of gallium phosphide. This surface modification aims to passivate surface recombination sites, potentially enhancing solar energy conversion efficiency [].
Q4: How can this compound be utilized in the synthesis of dendrimers?
A4: this compound, particularly 4-fluorobenzyl bromide, can be incorporated into the periphery of dendrimers. These fluorinated dendrimers, synthesized using a convergent approach with calix[4]arenes as the core, exhibit distinct thermal properties [].
Q5: Is there an alternative route for synthesizing dendrons with fluoro aryl functionalities using this compound?
A5: Yes, a mesylate activation route has been explored as an alternative to using bromide directly. This method, employing p-fluorobenzyl bromide or perthis compound, involves reacting them with 3,5-dihydroxybenzyl alcohol, followed by mesylate activation and subsequent Williamson ether synthesis for generation enhancement. This route offers advantages such as shorter reaction times and simplified purification [].
Q6: What is the significance of [18F]this compound in medical imaging?
A6: [18F]this compound acts as a crucial precursor for synthesizing radiolabeled imaging probes. Notably, it's employed in creating [18F]DCFBC ([18F]N-[N-[(S)-1,3-Dicarboxypropyl]Carbamoyl]-4-fluorobenzyl-l-Cysteine) [], a promising agent for visualizing prostate cancer using Positron Emission Tomography (PET).
Q7: How does the choice of solvent impact the synthesis of [18F]fluorobenzyl bromides?
A7: Research indicates that the selection of solvents significantly influences the preparation of [18F]fluorobenzyl bromides, especially when aiming for their application in the asymmetric synthesis of [18F]fluoroaromatic amino acids for PET imaging [].
Q8: Are there studies focusing on the crystal structure of compounds derived from this compound?
A8: Yes, the crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, synthesized using 2-fluorobenzyl bromide, has been determined using X-ray single-crystal diffraction. This compound, characterized by various spectroscopic methods, holds potential as an anticancer agent [].
Q9: What alternative reagents have been explored for synthesizing Prasugrel to minimize the use of harmful substances like bromine?
A9: Research on Prasugrel synthesis highlights efforts to replace bromine with less toxic alternatives. One approach utilizes hydrobromic acid and hydrogen peroxide for bromination reactions, aiming to reduce environmental impact and production costs [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


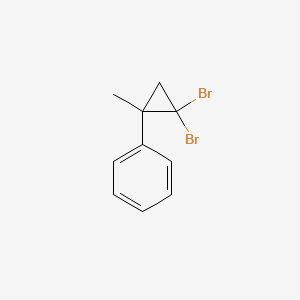
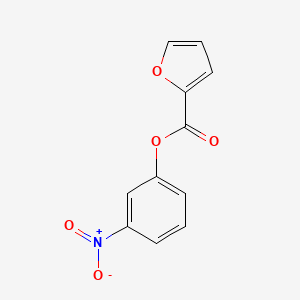
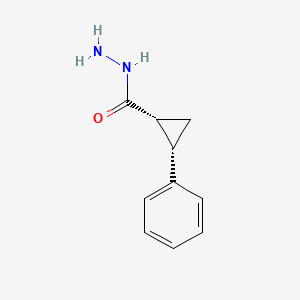
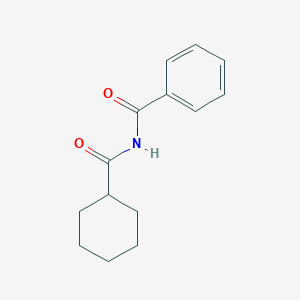
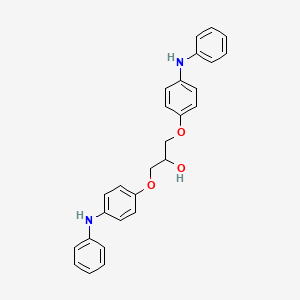

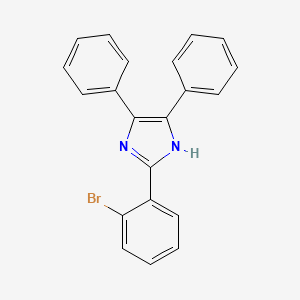

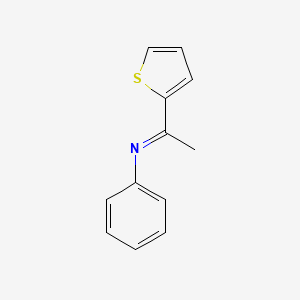
![Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-](/img/structure/B1653115.png)
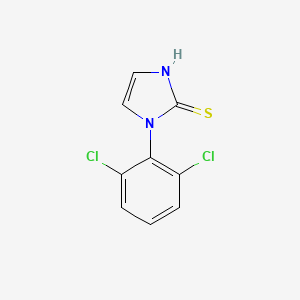
![7-Azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1653120.png)
![Benzaldehyde, 3,4-bis[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1653122.png)
![4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid](/img/structure/B1653124.png)
